1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-アミン
概要
説明
2-Pyrazoline, 3-amino-1-phenyl- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyrazoline, 3-amino-1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrazoline, 3-amino-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 3-amino-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
蛍光特性
1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-アミンから合成できる1,3,5-トリアリールピラゾリン化合物は、優れた蛍光特性とより良いホール輸送特性を有しています . 電子吸引基がアセトフェノンに結合すると、さまざまな溶媒中でオレンジレッドからシアンまでの異なる色を示します . これらの特性により、これらはフォトルミネッセンス材料およびフォトルミネッセンス材料として有用になります .
有機非線形光学材料
同じ1,3,5-トリアリールピラゾリン化合物は、有機非線形光学材料としても機能します . これは、ハイテク分野での用途に適しています .
光屈折材料
これらの化合物は、光屈折材料として使用できます . これは、近年、顕著な進展が見られる別のハイテクアプリケーションです .
医療用途
ピラゾリン誘導体は、特定の抗うつ薬 、降圧薬分子 、および抗不整脈薬 に使用されています。 それらはまた、抗菌性 、抗癌性 、抗痙攣性 、抗うつ性 、および抗炎症性 において良好な活性を示します。
繊維産業
繊維産業では、トリアリールピラゾリン化合物は蛍光増白剤として使用されています . これは、繊維製造における重要なアプリケーションです .
抗酸化活性
ピラゾール誘導体は、その抗酸化活性について調査されています . これは、DPPHアッセイとH2O2アッセイによって行われます . 抗酸化活性は、細胞、組織、および生体高分子に悪影響を与える可能性のある活性酸素種(ROS)を中和する上で重要です .
抗癌活性
これらの誘導体は、ADMET分析により、市販の抗癌薬であるニンテダニブと比較して、抗癌活性をスクリーニングされました . これは、これらの化合物が新しい抗癌薬の開発における可能性を示しています .
抗菌および抗真菌活性
合成された化合物は、潜在的な抗菌および抗真菌活性を示します . これは、新しい抗菌薬および抗真菌薬の開発に役立ちます .
生物活性
2-Pyrazoline, 3-amino-1-phenyl- is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of 2-Pyrazoline, 3-amino-1-phenyl-
This compound is characterized by a pyrazoline ring structure with an amino group and a phenyl substituent. Its chemical structure contributes to various biological interactions and pharmacological effects.
Antimicrobial Properties
Research indicates that 2-Pyrazoline derivatives exhibit significant antimicrobial activities. A study highlighted the compound's efficacy against Leishmania and Plasmodium species, suggesting its potential as an antileishmanial and antimalarial agent. The compound was found to inhibit the growth of these pathogens through interactions with specific protein targets within the organisms.
Activity | Target Pathogen | Mechanism of Action |
---|---|---|
Antileishmanial | Leishmania aethiopica | Disruption of biochemical pathways |
Antimalarial | Plasmodium berghei | Inhibition of essential protein functions |
Anticancer Activity
Recent studies have explored the anticancer potential of 2-Pyrazoline derivatives, particularly in HER2-positive cancers. One notable study synthesized several pyrazoline analogs and evaluated their ability to inhibit the ELF3-MED23 protein-protein interaction, which is crucial for HER2 signaling in gastric cancer cells. The lead compound demonstrated remarkable in vitro and in vivo anticancer activity.
- Case Study : Compound 10 , derived from pyrazoline, showed a significant reduction in HER2 levels and induced apoptosis in cancer cell lines resistant to trastuzumab. This highlights the compound's potential as a novel therapeutic option for treating HER2-overexpressing cancers.
The biological activity of 2-Pyrazoline, 3-amino-1-phenyl- is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism.
- Protein-Protein Interactions : As demonstrated in anticancer studies, it can disrupt critical protein interactions that drive tumor growth.
Pharmacokinetics
The pharmacokinetic profile of 2-Pyrazoline derivatives suggests favorable absorption characteristics:
- High gastrointestinal absorption
- Blood-brain barrier permeability
- Potential for oral administration
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of 2-Pyrazoline compounds. Preliminary studies indicate that certain derivatives do not exhibit significant genotoxicity or adverse effects at therapeutic doses.
Parameter | Control Group | Compound Group (2m-NLC) |
---|---|---|
Albumin (g/dL) | 3.6 ± 0.2 | 2.7 ± 0.4 |
Glucose (mg/dL) | 179.8 ± 15.8 | 237.9 ± 44.4 |
AST (U/L) | 105.6 ± 14.5 | 116.7 ± 24.1 |
ALT (U/L) | 77.5 ± 18.5 | 98.8 ± 67.2 |
特性
IUPAC Name |
2-phenyl-3,4-dihydropyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUTIJJGGTTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186792 | |
Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3314-35-0 | |
Record name | 3-Amino-1-phenyl-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3314-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-1-phenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-1-PHENYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL73ZZ44EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What happens when 3-amino-4,5-dihydro-1-phenylpyrazole undergoes electrochemical oxidation?
A1: When 3-amino-4,5-dihydro-1-phenylpyrazole is subjected to electrochemical oxidation in acetonitrile, it undergoes a one-electron oxidation to form a red radical-cation. This radical-cation is relatively stable but eventually decays to form primarily the dimer, 3-amino-4,5-dihydro-1-[4′-(3-amino-4,5-dihydropyrazol-1-yl)biphenyl-4-yl]pyrazole. A small amount of 3-amino-1-phenylpyrazole is also formed during this process. []
Q2: What techniques were used to study the electrochemical oxidation of 3-amino-4,5-dihydro-1-phenylpyrazole?
A2: The researchers utilized a combination of electrochemical and spectroscopic techniques to investigate this reaction. These included cyclic voltammetry to study the electrochemical behavior, controlled potential electrolysis to generate the radical-cation, electron spin resonance (ESR) to characterize the radical species, and visible light spectroscopy to monitor the reaction kinetics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。